Antrocinnamomin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アントロシンナモミンCは、台湾原産の薬用キノコであるアトロディア・シンナモメアから単離された生物活性化合物です。 この化合物は、抗炎症作用、抗がん作用、免疫調節作用など、多様な薬理学的特性で知られています .

準備方法

合成経路と反応条件

アントロシンナモミンCの合成には、主要な中間体の形成、特定の試薬と条件の使用など、いくつかのステップが含まれます。 一般的な合成経路の1つには、酸化カップリングによるフェナントレンコアを形成するための塩化鉄(III)の使用があります . 反応条件は通常、所望の生成物が得られるように、制御された温度と特定の溶媒を使用します。

工業的製造方法

アントロシンナモミンCの工業的製造は、アトロディア・シンナモメアの大量培養によって達成できます。 主な培養方法は4つあり、固体培養、液体培養、プレート培養、木材培養です . これらのうち、液体培養は、サイクルが短く収率が高いことから、よく選択されています。

化学反応の分析

反応の種類

アントロシンナモミンCは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムのような酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムのような還元剤を使用して、水素の付加または酸素の除去を伴います。

置換: この反応は、ハロゲンやアルキル化剤のような試薬を使用して、ある官能基を別の官能基に置き換える反応です。

一般的な試薬と条件

アントロシンナモミンCの反応で使用される一般的な試薬には、酸化カップリングのための塩化鉄(III)と、還元のための水素化ホウ素ナトリウムが含まれます . 反応条件は、所望の生成物に応じて異なりますが、一般的には制御された温度と特定の溶媒を伴います。

主な生成物

これらの反応から生成される主な生成物には、アントロシンナモミンCのさまざまな誘導体があり、これらはさまざまな薬理学的特性を示す可能性があります。

科学研究への応用

科学的研究の応用

作用機序

アントロシンナモミンCの作用機序は、さまざまな分子標的と経路との相互作用を伴います。 免疫細胞における一酸化窒素やその他の炎症性メディエーターの産生を阻害することが示されています . さらに、アポトーシス誘導性タンパク質と抗アポトーシス性タンパク質の発現を調節することで、癌細胞でアポトーシスを誘発することができる .

類似の化合物との比較

類似の化合物

アントロシンナモミンCに類似の化合物には、アトロディア・シンナモメアから単離された他のトリテルペノイド、たとえばアントシンA、アントシンB、アントシンCなどがあります . これらの化合物は、構造と薬理学的特性が似ていますが、特定の官能基と生物活性は異なります。

独自性

アントロシンナモミンCは、特定の官能基の組み合わせによりユニークです。この組み合わせが、独特の薬理学的プロファイルを形成しています。 複数の生物学的経路を調節する能力により、さまざまな治療的用途に使用できる汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Similar compounds to Antrocinnamomin C include other triterpenoids isolated from Antrodia cinnamomea, such as antcin A, antcin B, and antcin C . These compounds share similar structures and pharmacological properties but differ in their specific functional groups and bioactivities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .

特性

CAS番号 |

888223-13-0 |

|---|---|

分子式 |

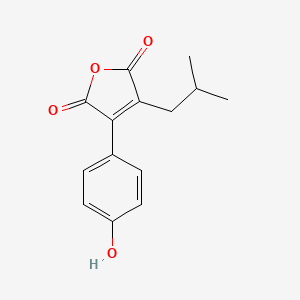

C14H14O4 |

分子量 |

246.26 g/mol |

IUPAC名 |

3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione |

InChI |

InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3 |

InChIキー |

FJGYSGJBIYTUFG-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)

![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)